Metaraminol tartrate

Description

Properties

IUPAC Name |

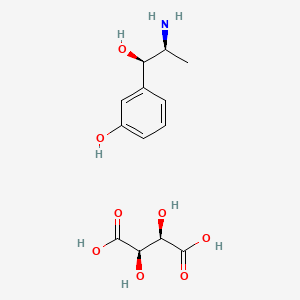

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENXSELNXQXCNT-IJYXXVHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54-49-9 (Parent) | |

| Record name | Metaraminol bitartrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33402-03-8 | |

| Record name | Metaraminol bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33402-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaraminol bitartrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaraminol bitartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metaraminol hydrogen (+)-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METARAMINOL BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4202M9P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chiral Resolution of Metaraminol Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaraminol, chemically known as (1R,2S)-3-(2-amino-1-hydroxy-propyl)phenol, is a potent sympathomimetic agent used primarily as a vasopressor to treat hypotension.[1][2] Its therapeutic efficacy is critically dependent on its specific stereochemistry, making the stereoselective synthesis and chiral resolution process paramount in its manufacturing. This document provides a comprehensive technical overview of the predominant synthesis pathways for metaraminol, with a focus on modern stereoselective methods. It further details the methods of chiral resolution and purification required to obtain the drug substance, metaraminol bitartrate, at high enantiomeric purity. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a valuable resource for professionals in pharmaceutical development and chemical synthesis.

Introduction to Metaraminol

Metaraminol is a selective α₁-adrenergic receptor agonist that produces peripheral vasoconstriction, thereby increasing systemic vascular resistance and blood pressure.[3][4] It also has a mild β-adrenergic effect and acts indirectly by stimulating the release of norepinephrine from nerve endings.[3][4] The molecule possesses two chiral centers, giving rise to four possible stereoisomers. The pharmacologically active isomer is the (1R,2S)-enantiomer.[1][5] Consequently, synthetic strategies must be capable of selectively producing this isomer or effectively resolving it from a mixture. The final drug product is typically the bitartrate salt, which enhances stability and solubility.

Synthesis Pathways

Two primary synthetic routes to metaraminol have been established: a classical pathway starting from m-hydroxypropiophenone and a more modern, stereoselective approach utilizing a Henry (nitroaldol) reaction.

Pathway 1: Stereoselective Henry Reaction

This pathway is favored in modern synthesis due to its potential for high stereocontrol, leading to an enriched mixture of the desired diastereomer. The general scheme involves the asymmetric addition of nitroethane to m-hydroxybenzaldehyde, followed by reduction of the nitro group.

Core Steps:

-

Chiral Addition (Henry Reaction): m-Hydroxybenzaldehyde is reacted with nitroethane in the presence of a chiral catalyst system. A common system consists of a copper(II) acetate complex with a chiral ligand, such as a cinchona alkaloid (e.g., cinchonine) and an amine base like imidazole.[6][7] This reaction stereoselectively forms (1R, 2S)-1-(3-hydroxyphenyl)-2-nitropropan-1-ol.

-

Reduction: The nitro group of the intermediate is reduced to a primary amine. This is typically achieved via catalytic hydrogenation using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst.[6][7] This step yields crude metaraminol.

-

Salt Formation and Purification: The crude metaraminol base is reacted with L-(+)-tartaric acid to form metaraminol bitartrate. This step not only produces the desired salt but also serves as a crucial purification and resolution step.

Pathway 2: From m-Hydroxypropiophenone

An alternative, classical route begins with m-hydroxypropiophenone. This method generally involves more steps and may require a separate chiral resolution step if not performed asymmetrically.

Core Steps:

-

Hydroxyl Protection: The phenolic hydroxyl group of 1-(3-hydroxyphenyl)propan-1-one is protected, for instance, as a benzyl ether by reacting with benzyl chloride.[8]

-

Nitrosation: The protected propiophenone is then reacted with an alkyl nitrite (e.g., butyl nitrite) to form an α-hydroxyimino ketone.[8]

-

Reduction: The intermediate undergoes reduction, which reduces both the ketone and the oxime functionalities to a hydroxyl and an amino group, respectively, yielding the protected amino alcohol.[8]

-

Deprotection: The protecting group is removed (e.g., by catalytic hydrogenation to remove a benzyl group) to yield metaraminol.[8]

Chiral Resolution and Purification

Achieving high enantiomeric purity (>99%) is essential for the final drug product. Even with stereoselective synthesis, the product is often a mixture enriched in the desired (1R,2S) isomer. Chiral resolution is the process of separating this mixture.[9]

The most common and industrially viable method for metaraminol is classical resolution via diastereomeric salt formation .[9][]

-

Resolving Agent : L-(+)-tartaric acid is an inexpensive and effective chiral resolving agent for amines.

-

Process : When racemic or enriched metaraminol base is reacted with L-(+)-tartaric acid, two diastereomeric salts are formed: [(1R,2S)-metaraminol][L-tartrate] and [(1S,2R)-metaraminol][L-tartrate].

-

Separation : These diastereomers have different physical properties, most notably solubility. The [(1R,2S)-metaraminol][L-tartrate] salt is typically less soluble in specific solvent systems (e.g., methanol or ethanol) and can be selectively precipitated.[11][12]

-

Purification : The desired diastereomer is further purified through one or more recrystallizations from a suitable solvent like absolute ethanol.[11][12] This process progressively removes the more soluble diastereomeric salt, thereby increasing the enantiomeric excess of the final product.

For analytical purposes or the isolation of all four stereoisomers, chiral column chromatography can be employed, often using a specialized chiral stationary phase like Crownpak CR(+).[12]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for the stereoselective synthesis and resolution of metaraminol.

Table 1: Yields and Enantiomeric Excess in Stereoselective Henry Reaction

| Starting Material | Catalyst System | Intermediate Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| m-Hydroxybenzaldehyde | Cinchonine/Cu(OAc)₂/Imidazole | Addition Product | 75% | [6] |

| m-Hydroxybenzaldehyde | Cinchonine/Cu(OAc)₂/Imidazole | Addition Product | 80% | [6] |

| m-Hydroxybenzaldehyde | Cinchonine/Cu(OAc)₂/Imidazole | Metaraminol Crude Product | 85-92% |[7] |

Table 2: Overall Process Yields

| Step | Process Detail | Yield | Reference |

|---|---|---|---|

| Reduction of Nitro Intermediate | Catalytic Hydrogenation | 85 - 100% | [13] |

| Final Crystallization | Recrystallization of Bitartrate Salt from Ethanol | 35 - 70% | [11][14] |

| Final Product (Example) | Full process from 0.15g starting material | 0.054g final product |[7] |

Experimental Protocols

The following are representative experimental methodologies derived from patent literature.

Protocol 1: Stereoselective Henry Reaction[6]

-

Reaction Setup: In a reaction vessel, dissolve 6.0 g of m-hydroxybenzaldehyde in 10 mL of nitroethane and 90 mL of absolute ethanol.

-

Cooling: Cool the solution to -20°C under stirring.

-

Catalyst Addition: Add 0.5 g of imidazole, 0.4 g of copper acetate monohydrate, and 0.4 g of cinchonine to the cooled mixture.

-

Reaction: Maintain the reaction at a temperature between -15°C and -20°C for 40 hours, or until monitoring (e.g., by TLC or HPLC) shows consumption of the starting m-hydroxybenzaldehyde.

-

Quenching: Adjust the pH of the reaction mixture to 3 using 20% hydrochloric acid.

-

Work-up: Remove the solvent by rotary evaporation under reduced pressure at 80°C. Dissolve the residue in 50 mL of water and extract three times with 50 mL portions of ethyl acetate.

-

Isolation: Combine the organic phases and evaporate the solvent under reduced pressure at 50°C to obtain the crude nitroalkanol addition product. The product can be further purified by crystallization from dichloromethane.

Protocol 2: Reduction of Nitro Group[6]

-

Reaction Setup: Dissolve the crystalline addition product from the previous step in 60 mL of absolute ethanol.

-

Catalyst Addition: Add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.

-

Hydrogenation: Place the suspension in a hydrogenation apparatus and react under a hydrogen atmosphere (1-2 atm pressure) at room temperature for approximately 40 hours.

-

Work-up: After the reaction is complete, filter off the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure at 60°C to obtain the crude metaraminol base.

Protocol 3: Chiral Resolution and Salt Formation[11][13]

-

Salt Formation: Dissolve the crude metaraminol base in methanol (at a concentration of approximately 0.7 M). In a separate vessel, prepare a 1.3 M solution of L-tartaric acid in methanol.

-

Precipitation: Quickly add the metaraminol solution to the L-tartaric acid solution. A solid (crude metaraminol bitartrate) will precipitate.

-

Initial Isolation: Reduce the solvent volume by half under reduced pressure and isolate the crude salt by filtration.

-

Recrystallization: Suspend the crude salt in absolute ethanol (e.g., in a 1:80 w/v ratio). Heat the mixture to dissolve the solid, then allow it to cool slowly to induce crystallization.

-

Final Product: Isolate the purified crystals of Metaraminol bi-L-tartrate by filtration and dry under vacuum. Multiple recrystallizations may be necessary to achieve the desired optical purity (>99% ee).[12]

Conclusion

The synthesis of metaraminol tartrate has evolved towards more efficient and stereocontrolled methods. The asymmetric Henry reaction provides a direct route to an enantiomerically enriched intermediate, which, when coupled with the classical and highly effective chiral resolution by diastereomeric salt crystallization with L-tartaric acid, allows for the robust and scalable production of the final active pharmaceutical ingredient. The protocols and data presented herein offer a detailed guide for professionals engaged in the synthesis and development of this critical cardiovascular drug.

References

- 1. Metaraminol - Wikipedia [en.wikipedia.org]

- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 3. litfl.com [litfl.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis method of metaraminol bitartrate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103739504A - Synthesis method of metaraminol bitartrate - Google Patents [patents.google.com]

- 8. METARAMINOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. US10087136B2 - Process for the preparation of Metaraminol - Google Patents [patents.google.com]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. EP3199516B1 - Process for the preparation of metaraminol - Google Patents [patents.google.com]

- 14. US20170210696A1 - Process for the Preparation of Metaraminol - Google Patents [patents.google.com]

Metaraminol Tartrate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical and physical properties of Metaraminol Tartrate, tailored for researchers, scientists, and drug development professionals. The information presented herein is curated to support laboratory research and development activities.

Chemical and Physical Properties

This compound is a potent sympathomimetic amine.[1] It presents as a white, crystalline powder.[2][3] The following tables summarize its key chemical and physical characteristics.

| Identifier | Value | Source |

| IUPAC Name | (1R,2S)-3-(2-amino-1-hydroxypropyl)phenol; (2R,3R)-2,3-dihydroxybutanedioic acid | [4] |

| CAS Number | 33402-03-8 | [4] |

| Molecular Formula | C₁₃H₁₉NO₈ | [5] |

| Molecular Weight | 317.29 g/mol | [5] |

Table 1: Chemical Identifiers of this compound

| Property | Value | Source |

| Melting Point | 171-175 °C | [6] |

| pKa | 8.79 | [7] |

| pH (1 in 20 solution) | 3.2 - 3.5 | [6] |

| Solubility | ||

| Water | Freely soluble | [2][3] |

| Ethanol (96%) | Sparingly soluble | [2] |

| Chloroform | Practically insoluble | [3] |

| Ether | Practically insoluble | [3] |

| DMSO | 50 mg/mL (157.58 mM) | [7] |

Table 2: Physicochemical Properties of this compound

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound.

Melting Point Determination (USP <741>)

Objective: To determine the melting range of this compound.

Methodology: A capillary tube method is employed as per the United States Pharmacopeia (USP) general chapter <741>.[6][8]

-

Sample Preparation: A small quantity of finely powdered this compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a rate of approximately 1°C per minute, starting from a temperature 5°C below the expected melting point.[8]

-

Data Recording: The temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it is completely molten (clear point) are recorded to define the melting range.[8]

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology: This protocol is based on the principles of potentiometric titration.[9][10]

-

Sample Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in deionized water. The ionic strength of the solution is kept constant using a solution of potassium chloride (0.15 M).[9]

-

Apparatus: A calibrated potentiometer with a pH electrode is used.

-

Titration: The sample solution is made acidic (pH 1.8-2.0) with a standard solution of hydrochloric acid (0.1 M). The solution is then titrated with a standard solution of sodium hydroxide (0.1 M).[9]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH values against the volume of titrant added. The pKa is determined from the inflection point of this curve.[10] The experiment should be performed in triplicate to ensure accuracy.[9]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration and purity of this compound in a sample.

Methodology: A reversed-phase HPLC (RP-HPLC) method is utilized.[5]

-

Chromatographic Conditions:

-

Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm).[5]

-

Mobile Phase: A mixture of methanol and 0.03% sodium hexanesulfonate (20:80, v/v), with the pH adjusted to 3.0 using phosphoric acid.[5]

-

Detection Wavelength: 272 nm for content determination and 220 nm for related substances.[5]

-

Column Temperature: 35°C.[5]

-

Injection Volume: 20 µL.[5]

-

-

Standard and Sample Preparation: Standard solutions of this compound of known concentrations are prepared in the mobile phase. The sample to be analyzed is also dissolved in the mobile phase.

-

Analysis: The standard and sample solutions are injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the peak areas of the standards.

Identification by UV-Visible Spectrophotometry

Objective: To identify this compound based on its characteristic UV absorbance.

Methodology: This protocol is based on the reaction of the phenolic group of Metaraminol.[6]

-

Reagents:

-

Folin-Ciocalteu phenol TS

-

Sodium carbonate solution (1 in 10)

-

-

Procedure:

-

Prepare a 1 in 2000 solution of this compound.

-

To 0.5 mL of this solution, add 1 mL of Folin-Ciocalteu phenol TS.

-

Add 5 mL of the sodium carbonate solution and mix.

-

-

Observation: Allow the solution to stand for 5 minutes. The development of an intense blue color indicates the presence of a phenol, which is characteristic of Metaraminol.[6]

Mechanism of Action and Signaling Pathway

Metaraminol is a sympathomimetic amine that exerts its effects through both direct and indirect mechanisms.[11] Its primary direct action is as an agonist at α1-adrenergic receptors.[7] It also has a mild β-agonist effect.[9] The indirect action involves stimulating the release of norepinephrine from storage vesicles in nerve endings.[9]

Activation of α1-adrenergic receptors, which are Gq protein-coupled receptors (GPCRs), initiates a well-defined signaling cascade.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]

- 3. phebra.com [phebra.com]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. researchgate.net [researchgate.net]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 8. thinksrs.com [thinksrs.com]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. microbenotes.com [microbenotes.com]

Metaraminol Tartrate: A Technical Guide to its Mechanism of Action as an Alpha-1 Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaraminol is a potent sympathomimetic amine that exerts its primary therapeutic effect as a vasoconstrictor through the activation of alpha-1 adrenergic receptors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of metaraminol tartrate, with a focus on its role as a direct alpha-1 adrenergic agonist. We will detail the signaling pathways initiated by receptor binding, present quantitative data on receptor affinity and potency, and outline the key experimental protocols used to characterize this interaction. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

Metaraminol is a synthetic sympathomimetic agent structurally related to norepinephrine. It is clinically utilized for the treatment of hypotension, particularly in the contexts of anesthesia and shock.[1][2] Its pressor effects are mediated through a dual mechanism: a direct action on adrenergic receptors and an indirect action by stimulating the release of endogenous norepinephrine from sympathetic nerve endings.[1][2][3][4] This guide will focus on the direct agonistic activity of metaraminol at alpha-1 adrenergic receptors, the principal pathway responsible for its vasoconstrictive properties.[1][3]

The Alpha-1 Adrenergic Signaling Cascade

Alpha-1 adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the Gq family of G-proteins.[3] The binding of an agonist, such as metaraminol, initiates a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαq subunit, causing its dissociation from the Gβγ dimer.

The activated Gαq-GTP complex then stimulates the membrane-bound enzyme phospholipase C (PLC).[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] The resulting increase in cytosolic Ca2+ concentration is a key event in smooth muscle contraction. DAG, in concert with the elevated Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various cellular proteins, contributing to the sustained contractile response. The culmination of this signaling cascade in vascular smooth muscle cells is vasoconstriction, leading to an increase in systemic vascular resistance and a rise in blood pressure.[3]

References

- 1. Functional and structural characterization of allosteric activation of phospholipase Cε by Rap1A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of phospholipase C by α_(1-)adrenergic receptors is mediated by the α subunits of Gq family [authors.library.caltech.edu]

- 5. Phosphatidylinositol Accumulation Assay - Creative BioMart [creativebiomart.net]

- 6. Alpha 1-adrenergic stimulation of inositide hydrolysis in liver of senescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Metaraminol: A Technical Guide to its Discovery and Development as a Vasopressor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaraminol, a potent sympathomimetic amine, has been a component of the clinical armamentarium for managing hypotension for over seven decades. This technical guide provides an in-depth review of its discovery, historical development, and the scientific investigations that established its role as a vasopressor. We will explore its synthesis, mechanism of action, and the preclinical and clinical studies that defined its hemodynamic effects. This document is intended to serve as a comprehensive resource, detailing the foundational research that underpins the contemporary understanding of Metaraminol's pharmacology.

Discovery and Historical Development

Metaraminol, chemically known as (1R,2S)-3-(2-amino-1-hydroxy-propyl)phenol, was first approved for medical use in the United States in September 1954[1][2]. Its development emerged from the broader mid-20th century research into sympathomimetic amines for cardiovascular and respiratory applications.

Initial pharmacological and toxicological properties of Metaraminol, then referred to as "Aramine," were first described by Peck et al. in 1951. Subsequent extensive clinical investigations were led by Dr. Max Harry Weil and colleagues in the mid-1950s. Their seminal studies in normotensive subjects and patients in shock laid the groundwork for its clinical use[3][4]. These early studies established its efficacy in raising blood pressure in hypotensive states, particularly those associated with spinal anesthesia[3][4].

Early Synthesis

While modern stereoselective synthesis methods are now employed, early production of Metaraminol involved multi-step chemical processes. One documented method involves the reaction of 1-(3-hydroxyphenyl)propan-1-one with chlorobenzene to yield 1-(3-(benzyloxy)phenyl)propan-1-one. This intermediate is then reacted with benzyl nitrite (BnONO) to form (E)-1-(3-(benzyloxy)phenyl)-2-(hydroxyimino)propan-1-one. Subsequent reduction of this compound produces 2-amino-1-(3-(benzyloxy)phenyl)propan-1-ol, which is further reduced to yield Metaraminol[5].

Mechanism of Action

Metaraminol exerts its vasopressor effects through a dual mechanism of action:

-

Direct Action: It is a potent agonist of α1-adrenergic receptors located on the vascular smooth muscle. This direct stimulation leads to vasoconstriction and an increase in systemic vascular resistance, thereby elevating both systolic and diastolic blood pressure[6][7].

-

Indirect Action: Metaraminol is taken up into sympathetic nerve terminals where it displaces norepinephrine from storage vesicles. This release of endogenous norepinephrine into the synaptic cleft further enhances the stimulation of α- and β-adrenergic receptors[3][6].

While it has some weak β1-adrenergic agonist activity, its predominant effects are mediated by α1-adrenergic receptor stimulation[7].

Signaling Pathway

The binding of Metaraminol (or released norepinephrine) to the α1-adrenergic receptor, a Gq protein-coupled receptor, initiates a downstream signaling cascade. This pathway is pivotal to its vasoconstrictive effects.

Figure 1: Alpha-1 Adrenergic Receptor Signaling Cascade.

Experimental Protocols

The pharmacological effects of Metaraminol were elucidated through a series of preclinical and clinical studies.

Preclinical Animal Studies

Early investigations into the hemodynamic effects of Metaraminol were conducted in animal models. A common experimental design involved the following steps:

-

Animal Model: Anesthetized dogs were frequently used as the experimental model.

-

Induction of Hypotension: Hypotension was induced by the administration of bacterial endotoxin to simulate septic shock[8].

-

Instrumentation: Arterial and venous catheters were placed for continuous blood pressure monitoring and drug administration. Cardiac output was often measured using methods available at the time, such as the Fick principle or dye-dilution techniques.

-

Drug Administration: Metaraminol was administered intravenously, and dose-response relationships were established by measuring the changes in mean arterial pressure, cardiac output, and calculated systemic vascular resistance.

-

Data Collection: Hemodynamic parameters were recorded at baseline, after the induction of hypotension, and at various time points following the administration of Metaraminol.

In Vitro Vascular Smooth Muscle Studies

The direct vasoconstrictor effects of Metaraminol were characterized using isolated vascular smooth muscle preparations. The general protocol for these experiments is as follows:

-

Tissue Preparation: Segments of arteries (e.g., porcine coronary arteries) were dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2)[9][10].

-

Tension Measurement: The arterial rings were connected to isometric force transducers to record changes in vascular tension[9].

-

Drug Application: After an equilibration period, cumulative concentrations of Metaraminol were added to the organ bath, and the resulting contractile responses were recorded to generate a concentration-response curve.

-

Data Analysis: The potency (EC50) and maximal efficacy (Emax) of Metaraminol were determined and compared to other sympathomimetic amines.

Figure 2: In Vitro Vascular Smooth Muscle Experiment Workflow.

Quantitative Data from Early Clinical Studies

The foundational clinical studies by Weil and colleagues in the 1950s provided the initial quantitative data on the hemodynamic effects of Metaraminol in humans. The following tables summarize representative data from these early investigations.

Table 1: Hemodynamic Effects of Metaraminol in Normotensive Subjects (Data adapted from Weil & Spink, 1955)

| Parameter | Baseline (Mean ± SD) | Post-Metaraminol (Mean ± SD) |

| Systolic Blood Pressure (mmHg) | 118 ± 12 | 145 ± 18 |

| Diastolic Blood Pressure (mmHg) | 76 ± 8 | 94 ± 10 |

| Mean Arterial Pressure (mmHg) | 90 ± 9 | 111 ± 12 |

| Heart Rate (beats/min) | 72 ± 10 | 60 ± 8 |

Table 2: Hemodynamic Effects of Metaraminol in Patients with Hypotensive Shock (Data adapted from Weil, 1955)

| Parameter | Pre-Metaraminol (Mean ± SD) | Post-Metaraminol (Mean ± SD) |

| Systolic Blood Pressure (mmHg) | 75 ± 15 | 115 ± 20 |

| Diastolic Blood Pressure (mmHg) | 45 ± 10 | 70 ± 15 |

| Mean Arterial Pressure (mmHg) | 55 ± 12 | 85 ± 17 |

| Heart Rate (beats/min) | 110 ± 25 | 95 ± 20 |

Conclusion

The discovery and development of Metaraminol as a vasopressor represent a significant chapter in the history of cardiovascular pharmacology. Through a combination of chemical synthesis, preclinical animal studies, in vitro pharmacological profiling, and pioneering clinical investigations, its efficacy and mechanism of action were established. This technical guide has provided a detailed overview of this historical development, presenting the core scientific data and experimental methodologies that continue to inform our understanding of this important therapeutic agent. The foundational work of early researchers provided a robust framework for the subsequent decades of clinical use and further investigation of Metaraminol in the management of hypotensive states.

References

- 1. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metaraminol - Wikipedia [en.wikipedia.org]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Clinical studies on a vasopressor agent: metaraminol (aramine). I. Observations in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. METARAMINOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. litfl.com [litfl.com]

- 7. safercare.vic.gov.au [safercare.vic.gov.au]

- 8. Hemodynamic effects of vasopressor agent (metaraminol) on hypotension in dogs produced by endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An in vitro pharmacological model of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Actions of nicorandil on vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomerism of Metaraminol: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaraminol, a sympathomimetic amine, is a clinically significant vasopressor utilized for the management of hypotension. Its biological activity is intrinsically linked to its stereochemistry. As the (1R,2S)-enantiomer of meta-hydroxynorephedrine, metaraminol possesses two chiral centers, giving rise to four possible stereoisomers.[1] This technical guide provides an in-depth exploration of the stereoisomerism of metaraminol, delineating the distinct biological activities of its isomers. The document summarizes available quantitative and qualitative data, details relevant experimental protocols for pharmacological characterization, and visualizes key signaling pathways and experimental workflows. A comprehensive understanding of the stereoselective actions of metaraminol is crucial for optimizing its therapeutic use and for the development of novel, more selective adrenergic agents.

Introduction to the Stereoisomerism of Metaraminol

Metaraminol, chemically known as (1R,2S)-3-(2-amino-1-hydroxypropyl)phenol, is a synthetic amine that is structurally related to phenylpropanolamine.[1] The presence of two chiral centers at the α- and β-carbons of the side chain results in four stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The commercially available pharmaceutical preparation of metaraminol is the (1R,2S)-isomer.[2]

The spatial arrangement of the hydroxyl and amino groups is a critical determinant of the molecule's interaction with adrenergic receptors, leading to significant differences in the pharmacological profiles of the four stereoisomers. Early research has established that the biological activity, particularly the pressor and catecholamine-releasing effects, resides predominantly in the (1R,2S)-enantiomer.[2] The other isomers have been found to be substantially less active or inactive.[2]

Biological Activity of Metaraminol Stereoisomers

The primary mechanism of action of metaraminol is indirect, involving the displacement of norepinephrine from sympathetic nerve terminals.[3] This released norepinephrine then acts on adrenergic receptors to elicit a physiological response. At higher concentrations, metaraminol can also exert a direct agonistic effect on α1-adrenergic receptors.[3][4] The stereochemistry of metaraminol profoundly influences both its direct and indirect sympathomimetic activities.

Adrenergic Receptor Activity

Table 1: Qualitative Summary of the Biological Activity of Metaraminol Stereoisomers

| Stereoisomer | Configuration | Primary Biological Activity | Relative Potency |

| (-)-Metaraminol | (1R,2S) | Potent indirect sympathomimetic (norepinephrine release), direct α1-agonist at high doses. Antihypertensive and catecholamine-depleting effects. | High |

| (+)-Metaraminol | (1S,2R) | Significantly less active than the (1R,2S)-isomer. | Low |

| (-)-meta-Hydroxypseudoephedrine | (1R,2R) | Minimal to no significant sympathomimetic activity. | Very Low / Inactive |

| (+)-meta-Hydroxypseudoephedrine | (1S,2S) | Minimal to no significant sympathomimetic activity. | Very Low / Inactive |

| Source: Based on qualitative findings from Albertson et al., 1970.[2] |

Table 2: Illustrative Quantitative Comparison of Adrenergic Receptor Activity of Metaraminol Stereoisomers (Hypothetical Data)

Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific quantitative comparative data for all four isomers are not available in the public domain. These values represent the expected trend based on qualitative observations.

| Stereoisomer | α1-Adrenergic Receptor Binding Affinity (Ki, nM) | α1-Adrenergic Receptor Functional Potency (EC50, nM) | Norepinephrine Release Potency (EC50, nM) |

| (1R,2S) | 50 | 100 | 75 |

| (1S,2R) | >10,000 | >10,000 | >10,000 |

| (1R,2R) | >10,000 | >10,000 | >10,000 |

| (1S,2S) | >10,000 | >10,000 | >10,000 |

Signaling Pathways

The direct vasoconstrictor effect of metaraminol is mediated through the activation of α1-adrenergic receptors, which are Gq protein-coupled receptors.[5] Activation of this pathway leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.

References

An In-depth Technical Guide to the Solubility of Metaraminol Tartrate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of metaraminol tartrate in a range of common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Core Technical Data

This compound presents as a white, crystalline powder. Its solubility is a critical parameter for its handling, formulation, and in vitro/in vivo testing. The following sections provide detailed qualitative and quantitative solubility data.

Quantitative Solubility Data

The solubility of this compound in various common laboratory solvents has been determined and is summarized in the table below. These values are essential for preparing stock solutions and conducting experiments.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Comments |

| Water | Freely Soluble (>100) | ~626 | One source indicates a solubility of 198.6 mM, which equates to approximately 63.0 mg/mL.[1] Another source states a solubility of 1000 g/L.[2] The United States Pharmacopeia (USP) defines "freely soluble" as requiring 1 to 10 parts of solvent for 1 part of solute, which corresponds to a solubility of 100-1000 mg/mL. |

| Dimethyl Sulfoxide (DMSO) | 20 - 100 | 63 - 315 | Solubility in DMSO has been reported at 20 mg/mL, 50 mg/mL, and 100 mg/mL.[1][3] It is noted that sonication or warming may be required to achieve higher concentrations, and the hygroscopic nature of DMSO can influence solubility. |

| Dimethylformamide (DMF) | 10 | 31.5 | |

| Phosphate-Buffered Saline (PBS) pH 7.2 | 10 | 31.5 | |

| Ethanol ("Alcohol") | ~10 | ~31.5 | Described as "slightly soluble" to "sparingly soluble." The USP defines "sparingly soluble" as 10-33.3 mg/mL and "slightly soluble" as 1-10 mg/mL. A quantitative value of 1 g/100 mL (10 mg/mL) for "alcohol" has been reported.[2] |

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Methanol | Expected to be soluble, based on the principle of "like dissolves like" and its polarity being similar to ethanol. |

| Acetonitrile | Solubility is not widely reported. Empirical determination is recommended. |

| Chloroform | Practically Insoluble |

| Ether | Practically Insoluble |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.

Shake-Flask Method for Determining Equilibrium Solubility

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Materials:

-

This compound powder

-

Solvent of interest

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the solvent in a glass vial or flask. The excess solid should be clearly visible.

-

Equilibration: Seal the vials/flasks and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After the equilibration period, allow the samples to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. It is crucial to use a filter that does not bind the analyte.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample.

-

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure accuracy and precision.

Mandatory Visualizations

This compound Signaling Pathway

Metaraminol is a sympathomimetic amine that acts predominantly as an agonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit. The activation of this pathway leads to a cascade of intracellular events resulting in a physiological response, primarily vasoconstriction.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of a compound.

References

Metaraminol tartrate degradation pathways under physiological conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential degradation pathways of metaraminol tartrate under physiological conditions. It consolidates information on the molecule's intrinsic stability, outlines methodologies for assessing degradation, and identifies potential impurities. This document is intended to support research, formulation development, and analytical method validation for products containing this compound.

Introduction to Metaraminol Stability

Metaraminol is a potent sympathomimetic amine, chemically described as (1R,2S)-3-[-2-amino-1-hydroxy-propyl]phenol.[1][2] It is used clinically as a vasopressor for the treatment of acute hypotension.[3] The stability of this compound is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. The molecule possesses two primary functional groups susceptible to degradation: a phenolic hydroxyl group and an aliphatic amine.[3][4] Understanding its degradation profile is essential for ensuring the safety and efficacy of pharmaceutical formulations.

In Vivo Metabolism and Biotransformation

Metaraminol exhibits a notable resistance to in vivo metabolism, which contributes to its prolonged duration of action compared to other catecholamines like norepinephrine.[5][6]

-

Resistance to Monoamine Oxidase (MAO): The presence of a methyl group on the alpha carbon of the ethylamine side chain confers resistance to metabolism by MAO.[4]

-

Enzymatic Inactivation: Early in vitro studies using rabbit liver, lung, and kidney preparations found that metaraminol concentrations remained stable, suggesting that enzymatic inactivation is not a primary route for the termination of its biological effects.[7]

-

Half-Life: Metaraminol has a longer blood half-life than norepinephrine.[5][6]

While some sources note hepatic metabolism, the general understanding is that metaraminol is not extensively biotransformed by the enzymes that typically metabolize structurally related compounds.[1][8] This metabolic stability underscores the importance of understanding its chemical degradation pathways, which are the primary determinants of its stability in pharmaceutical preparations.

Potential Chemical Degradation Pathways

Under physiological and stressed conditions, metaraminol is susceptible to chemical degradation. The principal pathways involve oxidation and deamination.

3.1 Oxidative Degradation The phenolic hydroxyl group is the most likely site for oxidative degradation.[3] Exposure to oxygen, light, or metal ions can initiate oxidation, potentially leading to the formation of colored quinone-type structures and other related products. This is a common degradation pathway for phenolic compounds.

3.2 Deamination and Other Pathways Under harsh conditions, the aliphatic amine group can undergo deamination.[3] Other potential, though less characterized, degradation routes include the formation of desmethyl and dehydrogenated products.[3]

Forced Degradation Studies

Forced degradation (stress testing) is fundamental to identifying potential degradants, elucidating degradation pathways, and establishing the stability-indicating nature of analytical methods.[9][10] A typical study involves subjecting the drug substance to conditions more severe than those used in accelerated stability testing.[10][11]

4.1 Summary of Potential Degradation Products

Forced degradation studies help identify impurities that may form during manufacturing and storage. Known related substances and potential degradants of metaraminol are summarized below.

| Degradation Type | Potential Products/Related Compounds | Reference |

| Oxidation | Oxidative phenolic products (e.g., quinone-like species) | [3] |

| Deamination | Deaminated products | [3] |

| Dehydrogenation | Dehydrogenated products | [3] |

| Analog-Related | Desmethyl analogs | [3] |

| Stereoisomers | Metaraminol Enantiomer ((1S,2R)-isomer) | [3] |

| Other Impurities | N-((1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl)nitrous amide | [3] |

4.2 General Experimental Protocol for Forced Degradation

The following protocol outlines a general approach for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]

Detailed Methodologies:

-

Acidic Hydrolysis: The drug substance is typically dissolved in 0.1 M hydrochloric acid and heated. Samples are taken at various time points to monitor the extent of degradation.[9]

-

Alkaline Hydrolysis: The drug substance is dissolved in 0.1 M sodium hydroxide and heated. The stability in basic conditions is assessed over time.[9]

-

Oxidative Degradation: The drug substance is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature. This condition specifically targets sites prone to oxidation, such as the phenolic ring in metaraminol.[9]

-

Thermal Degradation: The solid drug substance and a solution are exposed to elevated temperatures (e.g., 60-80°C) to evaluate thermal stability.[12]

-

Photostability Testing: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[11]

Analytical Techniques for Characterization

The separation and identification of degradation products require robust, stability-indicating analytical methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse technique for separating the parent drug from its degradation products and quantifying them.[9][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS and its tandem version (MS/MS) are indispensable for the structural elucidation of unknown impurities. They provide molecular weight and fragmentation information, which helps in identifying the chemical structures of the degradants.[13]

Conclusion

This compound is relatively stable against enzymatic metabolism but is susceptible to chemical degradation, primarily through the oxidation of its phenolic group. Stability is also influenced by pH, light, and temperature. A comprehensive understanding of these degradation pathways, achieved through systematic forced degradation studies and advanced analytical characterization, is critical for the development of stable, safe, and effective pharmaceutical formulations. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the development and quality control of metaraminol-containing products.

References

- 1. medbox.iiab.me [medbox.iiab.me]

- 2. Metaraminol - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. litfl.com [litfl.com]

- 5. Distribution of metaraminol and its relation to norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational use of metaraminol can improve pharmaceutical care - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sgs.com [sgs.com]

- 11. benchchem.com [benchchem.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. rjptonline.org [rjptonline.org]

Methodological & Application

Metaraminol Tartrate in Animal Models of Septic Shock: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of metaraminol tartrate in a preclinical animal model of septic shock. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of metaraminol and similar vasopressor agents.

Introduction

Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to persistent hypotension and organ dysfunction. Vasopressors are a cornerstone of septic shock management, aimed at restoring mean arterial pressure (MAP) and improving tissue perfusion. Metaraminol is a sympathomimetic amine with a dual mechanism of action: it directly stimulates α1-adrenergic receptors, causing peripheral vasoconstriction, and it indirectly triggers the release of norepinephrine from sympathetic nerve endings.[1][2][3] While norepinephrine is the first-line vasopressor recommended in clinical guidelines, metaraminol is frequently used in some clinical settings, particularly for short-term management of hypotension.[4] Preclinical animal models are crucial for elucidating the hemodynamic and potential organ-protective effects of vasopressors like metaraminol. This document details its application in a clinically relevant large animal model of septic shock.

Mechanism of Action

Metaraminol exerts its vasopressor effects through two primary pathways:

-

Direct α1-Adrenergic Receptor Agonism: Metaraminol directly binds to and activates α1-adrenergic receptors on vascular smooth muscle cells. This activation initiates a downstream signaling cascade through Gq-coupled proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentrations and leading to smooth muscle contraction and vasoconstriction.[1]

-

Indirect Norepinephrine Release: Metaraminol is taken up into sympathetic nerve terminals and displaces norepinephrine from storage vesicles.[5] This released norepinephrine then acts on adrenergic receptors, further contributing to vasoconstriction and an increase in blood pressure.[1][5]

Metaraminol also has mild β1-adrenergic agonist activity, which can contribute to a positive inotropic effect on the heart.[2][3]

Signaling Pathway of Metaraminol's Direct Action

References

Application Notes and Protocols for Metaraminol in Anesthesia-Induced Hypotension Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Metaraminol for the management of anesthesia-induced hypotension in a surgical research setting. This document includes detailed protocols for administration, quantitative data on its hemodynamic effects, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

Metaraminol is a potent sympathomimetic amine utilized for the prevention and treatment of acute hypotension, particularly that which occurs with spinal anesthesia.[1] It functions as a direct-acting alpha-1 adrenergic receptor agonist and also acts indirectly by stimulating the release of norepinephrine from storage sites.[1][2][3] This dual mechanism leads to peripheral vasoconstriction, resulting in an increase in both systolic and diastolic blood pressure.[1] Metaraminol's effects are typically observed within 1-2 minutes of intravenous injection.[1]

Mechanism of Action

Metaraminol primarily exerts its effects through two mechanisms:

-

Direct Action: It directly stimulates α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[2][4]

-

Indirect Action: It triggers the release of norepinephrine from sympathetic nerve terminals, which further enhances the vasoconstrictive effect.[3][4][5]

The activation of α1-adrenergic receptors by Metaraminol initiates a downstream signaling cascade involving Gq proteins and phospholipase C, which ultimately increases intracellular calcium levels in vascular smooth muscle cells, causing contraction.[4] While its primary effect is on alpha receptors, it has some mild beta-1 adrenergic activity which can lead to a modest increase in cardiac contractility.[2][3]

Quantitative Data on Hemodynamic Effects

The following tables summarize the quantitative effects of Metaraminol on key hemodynamic parameters as reported in various research studies.

| Study/Group | Dosage | Route | Effect on Mean Arterial Pressure (MAP) | Effect on Systolic Blood Pressure (SBP) | Effect on Diastolic Blood Pressure (DBP) |

| Pilot Study (Major Colorectal Surgery)[6] | 0.5 mg bolus | IV | Median absolute rise of 41 mmHg | - | - |

| Equine Anesthesia Case Report[7][8] | 4 µg/kg/min infusion | IV | Increase of 74 mmHg | Increase of 93 mmHg | Increase of 66 mmHg |

| Elderly Patients (Spinal Anesthesia)[9] | 0.1 mg/kg | IM | Restored to baseline values | Restored to baseline values | Significant fall after spinal anesthesia |

| Elderly Patients (Spinal Anesthesia)[9] | 0.01 mg/kg bolus | IV | Maintained at ~20% below baseline | Maintained at ~20% below baseline | - |

| Elderly Patients (Spinal Anesthesia)[9] | 0.05 mg/kg/h infusion | IV | Maintained at ~20% below baseline | Maintained at ~20% below baseline | - |

| Cesarean Section (Spinal Anesthesia)[10] | 0.25 mg bolus + 0.25 mg/min infusion | IV | Effective in preventing hypotension | - | - |

| Study/Group | Dosage | Route | Effect on Heart Rate (HR) | Effect on Cardiac Output (CO) |

| Meta-Analysis vs. Placebo[11] | Not specified | Not specified | No significant difference | - |

| Meta-Analysis vs. Ephedrine[11] | Not specified | Not specified | No significant difference | - |

| Equine Anesthesia Case Report[7][8] | 4 µg/kg/min infusion | IV | Reduced to 32 bpm | Reduced by 7.1 L/min |

| Cesarean Section (Spinal Anesthesia)[10] | 0.25 mg bolus + 0.25 mg/min infusion | IV | No difference in incidence of bradycardia compared to phenylephrine and ephedrine | - |

| Septic Shock Model (Pigs)[12] | Initial 1 µg/kg/min, titrated | IV | Alleviated shock-induced increase | No significant difference compared to norepinephrine |

Experimental Protocols

Protocol 1: Bolus Administration for Acute Anesthesia-Induced Hypotension

This protocol is designed for the treatment of a sudden drop in blood pressure following the induction of anesthesia.

-

Preparation:

-

Anesthesia and Monitoring:

-

Induce anesthesia in the research subject according to the specific study protocol.

-

Continuously monitor hemodynamic parameters, including intra-arterial blood pressure for beat-to-beat analysis.

-

-

Administration:

-

Data Collection:

-

Record blood pressure, heart rate, and other relevant hemodynamic parameters continuously.

-

Note the time of Metaraminol administration and the corresponding changes in vital signs.

-

Protocol 2: Continuous Infusion for Prophylaxis of Anesthesia-Induced Hypotension

This protocol is suitable for studies aiming to prevent hypotension, particularly during procedures known to cause hemodynamic instability like spinal anesthesia.

-

Preparation:

-

Prepare an infusion solution of Metaraminol. A common preparation involves diluting 10 mg of Metaraminol in 20 mL or 30 mg in 60 mL of 0.9% sodium chloride or 5% glucose.[13]

-

The final concentration will depend on the desired infusion rate and the subject's weight.

-

-

Anesthesia and Monitoring:

-

Initiate anesthesia as per the study design.

-

Establish continuous hemodynamic monitoring.

-

-

Administration:

-

Commence the Metaraminol infusion immediately after the induction of anesthesia or the event likely to cause hypotension (e.g., intrathecal injection for spinal anesthesia).

-

A typical starting infusion rate for adults is 0.05 mg/kg/h, titrated to effect.[4] In some studies, fixed infusion rates based on weight have been used, such as 0.25 µg/kg/min to 2.5 µg/kg/min.[15]

-

Adjust the infusion rate based on the continuous blood pressure readings to maintain the target pressure.

-

-

Data Collection:

-

Continuously record all hemodynamic variables throughout the procedure.

-

Document the infusion rates and any adjustments made.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. litfl.com [litfl.com]

- 5. Metaraminol - Wikipedia [en.wikipedia.org]

- 6. anesthesiaexperts.com [anesthesiaexperts.com]

- 7. ojs.pubvet.com.br [ojs.pubvet.com.br]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. A comparative study of three different methods of administering metaraminol during spinal anaesthesia in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Effect of Metaraminol on Maintaining Hemodynamics during Anaesthesia:A Meta-Analysis [journal11.magtechjournal.com]

- 12. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kemh.health.wa.gov.au [kemh.health.wa.gov.au]

- 14. Metaraminol | Safer Care Victoria [safercare.vic.gov.au]

- 15. Frontiers | A Randomized Double-Blinded Dose-dependent Study of Metaraminol for Preventing Spinal-Induced Hypotension in Caesarean Delivery [frontiersin.org]

Application Note: Quantification of Metaraminol Tartrate using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Metaraminol tartrate using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This compound is a sympathomimetic amine used as a vasopressor to treat hypotension.[1][2] Accurate and reliable quantification is crucial for quality control in pharmaceutical formulations and for various research applications. The method described herein is simple, rapid, and accurate, making it suitable for routine analysis.[3]

Physicochemical Properties of this compound

This compound is a white, crystalline powder.[4] It is the bitartrate salt of metaraminol.[5] Understanding its properties is essential for method development.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₃NO₂ · C₄H₆O₆ | [4] |

| Molecular Weight | 317.29 g/mol | [4][5] |

| CAS Number | 33402-03-8 | [4][5] |

| Solubility | Freely soluble in water; slightly soluble in alcohol. | [4] |

Recommended HPLC-UV Method

This method is established for the determination of this compound content and its related substances.[3]

Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC-UV analysis.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm)[3] |

| Mobile Phase | Methanol : 0.03% Sodium Hexanesulfonate (pH 3.0 with Phosphoric Acid) (20:80, v/v)[3] |

| Flow Rate | 1.0 mL/min (Typical, may require optimization) |

| Column Temperature | 35°C[3] |

| Detection Wavelength | 272 nm (for content assay)[3] |

| 220 nm (for related substances)[3] | |

| Injection Volume | 20 µL[3] |

| Run Time | ~10 minutes (adjust as needed for full elution) |

Method Validation Summary

The performance of this method has been validated to ensure its suitability for its intended purpose.[3]

| Validation Parameter | Result |

| Linearity Range | 12.5 - 75.0 µg/mL (r = 0.9999)[3] |

| Accuracy (Recovery) | 100.5% - 101.2% (RSD: 0.5%, n=9)[3] |

| Limit of Quantitation (LOQ) | 7.6 ng[3] |

| Limit of Detection (LOD) | 0.6 ng (for related substances)[3] |

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard (Purity ≥98%)

-

Methanol (HPLC Grade)

-

Sodium Hexanesulfonate (HPLC Grade)

-

Phosphoric Acid (ACS Grade)

-

Water (HPLC Grade or Milli-Q)

-

0.45 µm Membrane Filters

Preparation of Mobile Phase

-

Aqueous Component: Dissolve 0.3 g of sodium hexanesulfonate in 1000 mL of HPLC-grade water to make a 0.03% solution.

-

Adjust the pH of the aqueous solution to 3.0 using diluted phosphoric acid.

-

Filter the pH-adjusted solution through a 0.45 µm membrane filter.

-

Mobile Phase Mixture: Combine 800 mL of the filtered aqueous component with 200 mL of methanol (for a 1000 mL total volume).

-

Degas the final mobile phase mixture using sonication or vacuum degassing for at least 15 minutes before use.

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 500 µg/mL):

-

Accurately weigh approximately 25 mg of this compound Reference Standard.

-

Transfer it into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Mix thoroughly.

-

-

Calibration Curve Standards (e.g., 12.5, 25, 50, 75 µg/mL):

-

Prepare a series of dilutions from the Standard Stock Solution using the mobile phase as the diluent. For example, to prepare a 25 µg/mL standard, dilute 2.5 mL of the 500 µg/mL stock solution to 50 mL with the mobile phase.

-

Sample Preparation

-

Accurately weigh a portion of the sample (e.g., bulk powder, contents of a vial) expected to contain approximately 25 mg of this compound.

-

Transfer the sample to a 50 mL volumetric flask.

-

Add approximately 30 mL of mobile phase and sonicate for 10 minutes to dissolve.

-

Allow the solution to return to room temperature, then dilute to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Visualizations

HPLC-UV Method Development Logic

The following diagram illustrates the logical steps involved in developing a robust HPLC-UV method for a pharmaceutical compound like this compound.

Caption: Logical workflow for HPLC-UV method development.

Experimental Workflow for Quantification

This diagram outlines the step-by-step experimental procedure for quantifying this compound using the developed HPLC-UV method.

Caption: Step-by-step workflow for sample analysis.

References

- 1. Development of analytical methods for the detection of metaraminol in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 33402-03-8: Metaraminol bitartrate | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. phebra.com [phebra.com]

- 5. Metaraminol Bitartrate | C13H19NO8 | CID 441414 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metaraminol Tartrate Infusion in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaraminol tartrate is a sympathomimetic amine with potent vasoconstrictive properties, making it a valuable tool in experimental models requiring blood pressure manipulation. It primarily acts as a direct α1-adrenergic receptor agonist and also indirectly stimulates the release of norepinephrine.[1][2][3][4][5] This dual mechanism leads to a rapid and sustained increase in systemic vascular resistance, thereby elevating both systolic and diastolic blood pressure.[1][5][6] These application notes provide a detailed protocol for the preparation and continuous intravenous infusion of this compound in rodent models, particularly for studies involving the management of hypotension.

The information compiled is based on the known pharmacokinetics and pharmacodynamics of Metaraminol, along with dosing information extrapolated from large animal studies and bolus-dose rodent studies, to provide a reliable starting point for researchers.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profile of Metaraminol is crucial for designing effective infusion protocols.

| Parameter | Value | Species | Citation |

| Mechanism of Action | Direct α1-adrenergic agonist, indirect norepinephrine release | Human, Animal Models | [1][2][3][4][5] |

| Onset of Action (IV) | 1-2 minutes | Human | [1][4][5][6] |

| Peak Effect (IV) | 10 minutes | Human | [1] |

| Duration of Action (IV) | 20-60 minutes | Human | [1][4][5] |

| Metabolism | Primarily hepatic | Human | [1] |

| LD50 (Oral) | 240 mg/kg | Rat | [6] |

| Volume of Distribution | ~4 L/kg | Rat | [4] |

Experimental Protocols

Objective: To establish and maintain a target mean arterial pressure (MAP) in a rodent model of hypotension through continuous intravenous infusion of this compound.

Materials:

-

Syringe pump

-

Intravenous catheter (appropriate size for rodent tail vein, femoral vein, or jugular vein)

-

Rodent model of hypotension (e.g., anesthesia-induced, hemorrhage-induced)

-

Continuous blood pressure monitoring system (e.g., arterial line)

-

Animal scale

Preparation of Infusion Solution:

-

Stock Solution Preparation: A common stock concentration for human infusions is 0.5 mg/mL.[1][2][3] This can be adapted for rodent studies. To prepare a 0.5 mg/mL stock solution:

-

Withdraw 1 mL of this compound (10 mg/mL).

-

Add it to 19 mL of sterile 0.9% saline or 5% dextrose in a sterile vial or syringe. This results in a final concentration of 0.5 mg/mL (500 µg/mL).

-

-

Working Solution for Infusion: The concentration of the working solution will depend on the desired infusion rate and the size of the animal. A lower concentration may be required for smaller animals to allow for more precise control of the infusion rate. For a typical 250g rat, a starting concentration of 50 µg/mL might be appropriate.

-

To prepare a 50 µg/mL solution, take 1 mL of the 0.5 mg/mL stock solution and add it to 9 mL of sterile diluent.

-

Infusion Protocol:

This protocol is based on dosing from a septic shock model in miniature pigs, which provides a starting point for infusion rates in a controlled experimental setting.[7]

-

Animal Preparation:

-

Anesthetize the rodent according to an approved institutional protocol.

-

Place an intravenous catheter in a suitable vein (e.g., tail vein, femoral vein).

-

If continuous direct blood pressure monitoring is required, place an arterial line in the carotid or femoral artery.

-

-

Induction of Hypotension:

-

Induce hypotension using a validated model (e.g., controlled hemorrhage, administration of an anesthetic agent like propofol or isoflurane).

-

Allow the MAP to stabilize at the desired hypotensive level.

-

-

Metaraminol Infusion:

-

Loading Dose (Optional): A small intravenous bolus of 0.05-0.1 mg/kg can be administered to rapidly increase blood pressure. This is extrapolated from human bolus dosing recommendations.

-

Continuous Infusion: Begin the continuous intravenous infusion of this compound using a syringe pump.

-

Starting Infusion Rate: Based on the miniature pig study, a starting infusion rate of 1 µg/kg/min is recommended.[7]

-

Titration: Monitor the MAP continuously. Adjust the infusion rate every 5-10 minutes in increments of 0.5-1 µg/kg/min to achieve and maintain the target MAP.

-

Maximum Infusion Rate: The maximum required infusion rate will depend on the depth of hypotension. In the pig model, doses were titrated up as needed.[7] In human clinical practice, infusion rates can go up to 10 mg/hr (approximately 2.8 µg/kg/min for a 70kg person).[1][2] A similar upper range, adjusted for rodent metabolism, should be considered.

-

-

-

Monitoring:

-

Continuously monitor MAP, heart rate, and respiratory rate.

-

Observe the animal for any adverse effects.

-

-

Weaning:

-

Once the hypotensive challenge is removed or the experimental endpoint is reached, gradually wean the Metaraminol infusion by decreasing the rate in a stepwise manner over 15-30 minutes to avoid rebound hypotension.

-

Quantitative Data Summary

| Parameter | Human (Adult) | Miniature Pig | Rodent (Rat/Mouse) - Proposed |

| Bolus Dose (IV) | 0.5 - 1 mg | N/A | 0.05 - 0.1 mg/kg |

| Continuous Infusion Rate | 0.5 - 10 mg/hour | Start at 1 µg/kg/min and titrate | Start at 1 µg/kg/min and titrate |

| Infusion Solution Concentration | 0.5 mg/mL | Not specified | 50 - 500 µg/mL (depending on animal size and desired rate) |

Visualizations

Metaraminol Signaling Pathway

Caption: Signaling pathway of Metaraminol leading to vasoconstriction.

Experimental Workflow for Metaraminol Infusion in Rodents

Caption: Experimental workflow for Metaraminol infusion in a rodent model.

References

- 1. litfl.com [litfl.com]

- 2. safercare.vic.gov.au [safercare.vic.gov.au]

- 3. kemh.health.wa.gov.au [kemh.health.wa.gov.au]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. A study to determine the optimum dose of metaraminol required to increase blood pressure by 25% during subarachnoid anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phebra.com [phebra.com]

- 7. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metaraminol Tartrate Administration in Canine Models of Hypotension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaraminol tartrate is a potent sympathomimetic amine that exerts its effects through a dual mechanism of action. It is a direct agonist of α1-adrenergic receptors and also acts indirectly by stimulating the release of norepinephrine from sympathetic nerve endings.[1][2][3][4] This combined action leads to peripheral vasoconstriction, resulting in an increase in both systolic and diastolic blood pressure.[1][5] Metaraminol is frequently employed in clinical and research settings to manage acute hypotensive states. These application notes provide detailed protocols for the use of this compound in established canine models of hypotension, including endotoxic shock, hemorrhagic shock, and anesthesia-induced hypotension.

Mechanism of Action

Metaraminol's primary mechanism of action involves the activation of α1-adrenergic receptors, which are Gq protein-coupled receptors.[1] This activation initiates a signaling cascade that results in vasoconstriction.[1] Additionally, metaraminol's indirect action of releasing norepinephrine further potentiates this vasoconstrictive effect.[2][4]

Signaling Pathway of Metaraminol's Direct Action

Caption: Direct signaling pathway of metaraminol via the α1-adrenergic receptor.

Experimental Protocols

The following are detailed protocols for inducing hypotension in canine models and the subsequent administration of this compound.

Endotoxic Shock Model

This model simulates the cardiovascular effects of sepsis.

Protocol for Induction of Endotoxic Shock:

-